Bifeprunox

Catalog No.
S583135
CAS No.
350992-10-8
M.F
C24H23N3O2
M. Wt
385.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bifeprunox

CAS Number

350992-10-8

Product Name

Bifeprunox

IUPAC Name

7-[4-[(3-phenylphenyl)methyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one

Molecular Formula

C24H23N3O2

Molecular Weight

385.5 g/mol

InChI

InChI=1S/C24H23N3O2/c28-24-25-21-10-5-11-22(23(21)29-24)27-14-12-26(13-15-27)17-18-6-4-9-20(16-18)19-7-2-1-3-8-19/h1-11,16H,12-15,17H2,(H,25,28)

InChI Key

CYGODHVAJQTCBG-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC(=CC=C2)C3=CC=CC=C3)C4=CC=CC5=C4OC(=O)N5

Synonyms

bifeprunox, bifeprunox mesilate, DU-127090, DU127090

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)C3=CC=CC=C3)C4=CC=CC5=C4OC(=O)N5
Bifeprunox is a novel antipsychotic drug, also known as DU127090 or Flibanserin, that acts as a partial agonist at both 5-HT1A and dopamine D2 receptors. Bifeprunox has been developed by DOV Pharmaceutical Inc. for treating various mental illnesses, including schizophrenia and bipolar disorders. The drug was first formulated and patented in the US in 1997, and its clinical trials started in 2001. Bifeprunox was granted Fast Track designation by the US FDA in 2004, and it completed Phase II clinical trials for schizophrenia and bipolar disorder in 2006.
The molecular formula of Bifeprunox is C21H25N3O2Cl. Its molecular weight is 390.90 g/mol. Bifeprunox is a white to off-white crystalline powder that is insoluble in water but soluble in ethanol, methanol, and acetonitrile. Its melting point is around 149-152°C.
The synthesis of Bifeprunox involves several chemical reactions, including amide coupling, Grignard reaction, and N-alkylation. The synthesis starts with the reaction between 4-(2-chloroethoxy)-2-methylaniline and ethyl oxalyl chloride to form 2-methyl-4-(2-(oxoethyl)oxy)aniline. The subsequent reactions involve the formation of an N-methyl Grignard reagent, the addition of the Grignard reagent to the aniline derivative, and the formation of an amide bond between the two moieties. The final product is obtained by the alkylation of the amine group by 3-chloropropoxy methyl benzoate.
The characterization of Bifeprunox involves various techniques, including NMR spectroscopy, mass spectrometry, infrared spectroscopy, and elemental analysis. These techniques confirm the molecular structure and purity of the synthesized compound.
Several analytical methods have been developed for the quantification and detection of Bifeprunox in biological fluids and tissues. These methods include liquid chromatography-mass spectrometry (LC-MS), high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), capillary electrophoresis, and enzyme-linked immunosorbent assay (ELISA).
Bifeprunox exhibits partial agonist activity at the 5-HT1A and D2 receptors, resulting in both agonist and antagonist effects on the dopaminergic system. Bifeprunox promotes the release of dopamine in areas where its concentration is deficient, such as the prefrontal cortex, whereas it inhibits dopamine release in areas where its concentration is excessive, such as the mesolimbic system. Bifeprunox also has affinity for 5-HT2A and 5-HT2C receptors, with low or negligible activity at other receptor subtypes. Bifeprunox has shown efficacy in preclinical and clinical studies for the treatment of schizophrenia and bipolar disorder.
The safety profile of Bifeprunox has been evaluated in preclinical and clinical studies. Bifeprunox is generally well-tolerated, with mild to moderate side effects, such as drowsiness, nausea, and dry mouth. Bifeprunox has low abuse potential and does not induce extrapyramidal symptoms (EPS), which are common adverse effects of typical antipsychotic drugs. In animal studies, Bifeprunox did not cause significant toxicity or organ damage, except for some cases of mild hepatotoxicity.
Bifeprunox has shown potential as a therapeutic compound for various neurological and neuropsychiatric disorders. Bifeprunox has been investigated in preclinical and clinical studies for the treatment of schizophrenia, bipolar disorder, depression, anxiety, obsessive-compulsive disorder, and addiction. Bifeprunox has also been shown to improve cognitive function and memory in animal models and human subjects.
Bifeprunox is still in the early stages of development, with ongoing clinical trials for schizophrenia and bipolar disorder. The efficacy and safety of Bifeprunox in clinical settings have yet to be fully established. However, recent studies have shown promising results, with Bifeprunox demonstrating similar efficacy to typical antipsychotic drugs, but with fewer side effects and a better safety profile.
The potential implications of Bifeprunox in various fields of research and industry are significant. Bifeprunox has the potential to revolutionize the treatment of mental illnesses, particularly schizophrenia and bipolar disorder, by providing a safe, effective, and well-tolerated alternative to existing antipsychotic drugs. Bifeprunox may also have applications in other neurological and neuropsychiatric disorders that are currently difficult to treat.
Despite its promising therapeutic potential, Bifeprunox has several limitations that need to be addressed in future research efforts. Bifeprunox may not be effective for all patients with schizophrenia and bipolar disorder, and its long-term safety and side effects need to be evaluated in large-scale clinical studies. Future studies also need to investigate the optimal dosages and treatment regimens of Bifeprunox and its potential applications in other neurological and neuropsychiatric disorders. Furthermore, the potential interactions of Bifeprunox with other medications and substances need to be evaluated to prevent adverse effects.
There are several future directions for the development and research of Bifeprunox. These directions include:
1. Investigation of the molecular mechanisms of Bifeprunox's therapeutic effects, particularly its effects on the dopaminergic and serotonergic systems.
2. Development of new analytical methods for the quantification and detection of Bifeprunox in biological fluids and tissues.
3. Investigation of the neural circuits and brain regions that are affected by Bifeprunox, using techniques such as neuroimaging and electrophysiology.
4. Evaluation of the effects of Bifeprunox on other neurotransmitter systems, such as glutamate, GABA, and acetylcholine.
5. Development of new formulations and drug delivery systems for Bifeprunox to improve its efficacy and bioavailability.
6. Investigation of the potential applications of Bifeprunox in other disorders, such as autism, attention-deficit/hyperactivity disorder, and Alzheimer's disease.
7. Research on the genetic and epigenetic factors that may influence the response to Bifeprunox treatment.
In conclusion, Bifeprunox is a promising therapeutic compound for various neurological and neuropsychiatric disorders, particularly schizophrenia and bipolar disorder. Bifeprunox has a unique mechanism of action and a better safety profile than existing antipsychotic drugs. Further research is needed to establish the efficacy, safety, and optimal dosages of Bifeprunox and to investigate its potential applications in other disorders.

XLogP3

4.2

UNII

AP69E83Z79

Other CAS

350992-10-8

Wikipedia

Bifeprunox

Dates

Modify: 2023-08-15
Newman-Tancredi A, Cussac D, Depoortere R: Neuropharmacological profile of bifeprunox: merits and limitations in comparison with other third-generation antipsychotics. Curr Opin Investig Drugs. 2007 Jul;8(7):539-54. [PMID:17659474]
Tadori Y, Kitagawa H, Forbes RA, McQuade RD, Stark A, Kikuchi T: Differences in agonist/antagonist properties at human dopamine D(2) receptors between aripiprazole, bifeprunox and SDZ 208-912. Eur J Pharmacol. 2007 Nov 28;574(2-3):103-11. Epub 2007 Aug 10. [PMID:17692841]

Explore Compound Types